molecular formula C8H13N3O B8656510 N-(1,3,5-trimethylpyrazol-4-yl)acetamide

N-(1,3,5-trimethylpyrazol-4-yl)acetamide

Cat. No. B8656510
M. Wt: 167.21 g/mol
InChI Key: IHCULUJACYLIQL-UHFFFAOYSA-N
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Patent
US06936630B2

Procedure details

Under an atmosphere of nitrogen, lithium aluminum hydride, LAH, (4.3 g, 113.6 mmol) was added portionwise to a vigorously stirred solution of 4-acetamido-1,3,5-trimethyl-1H-pyrazole (9.5 g, 56.8 mmol) of step A. After stirring at ambient temperature for 2 hours, the mixture was heated at reflux for 1 hour and the excess LAH was decomposed by the careful addition of 4.3 mL of H2O, 4.3 mL of 1N NaOH, 12.9 mL of H2O and 54 g Na2SO4. The solids were filtered and the filtrate concentrated in vacuo to give 7.26 g of title compound as a brown oil (91% crude yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Quantity
54 g
Type
reactant
Reaction Step Two
Name
Quantity
12.9 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]([NH:10][C:11]1[C:12]([CH3:18])=[N:13][N:14]([CH3:17])[C:15]=1[CH3:16])(=O)[CH3:8].[OH-].[Na+].[O-]S([O-])(=O)=O.[Na+].[Na+]>O>[CH2:7]([NH:10][C:11]1[C:12]([CH3:18])=[N:13][N:14]([CH3:17])[C:15]=1[CH3:16])[CH3:8] |f:0.1.2.3.4.5,7.8,9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
4.3 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
9.5 g
Type
reactant
Smiles
C(C)(=O)NC=1C(=NN(C1C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
4.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
54 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
12.9 mL
Type
solvent
Smiles
O
Name
Quantity
4.3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solids were filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)NC=1C(=NN(C1C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.26 g
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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